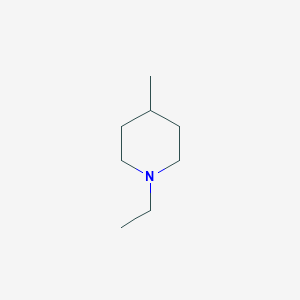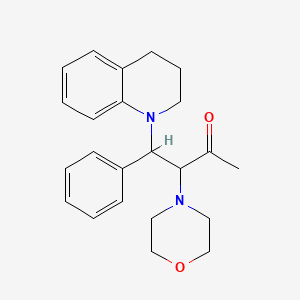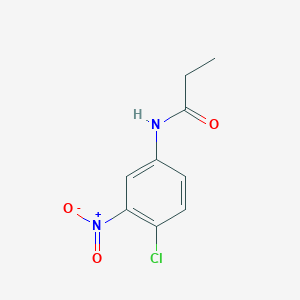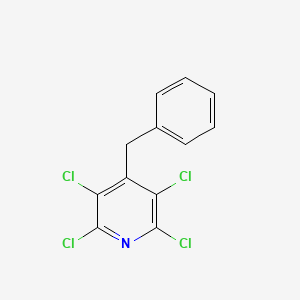![molecular formula C9H14O2 B11942704 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-methylbicyclo[222]octan-2-one is an organic compound with the molecular formula C9H14O2 It is a bicyclic ketone with a hydroxyl group and a methyl group attached to the bicyclo[222]octane framework
Métodos De Preparación
The synthesis of 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-acetyl-4-methylcyclohexanone with appropriate reagents to form the desired bicyclic structure. The reaction conditions typically include the use of acids or bases as catalysts and may require specific temperatures and solvents to optimize the yield and purity of the product .
Análisis De Reacciones Químicas
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one exerts its effects depends on its specific application. In biochemical processes, it may interact with enzymes or other molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The pathways involved can vary widely depending on the context of its use .
Comparación Con Compuestos Similares
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one: Similar structure but with different positioning of the hydroxyl and methyl groups.
1-Methoxy-4-methylbicyclo[2.2.2]octane: Contains a methoxy group instead of a hydroxyl group.
Bicyclo[2.2.2]octan-1-ol, 4-methyl-: Similar structure but with an alcohol group instead of a ketone.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the bicyclic framework.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-hydroxy-4-methylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)7(10)6-8/h11H,2-6H2,1H3 |
Clave InChI |
UKDCUJVACGUDOM-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1)(C(=O)C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




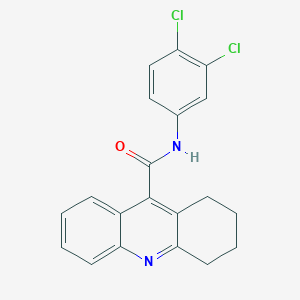
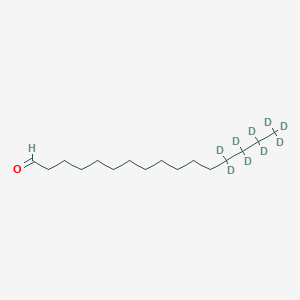
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
